N-phenyl-2-{[4-(propanoylamino)phenyl]carbonyl}hydrazinecarboxamide
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Overview
Description
N-phenyl-2-[4-(propionylamino)benzoyl]hydrazinecarboxamide is a complex organic compound with the molecular formula C17H18N4O3 and a molecular weight of 326.35 g/mol . This compound is characterized by its unique structure, which includes a phenyl group, a propionylamino group, and a hydrazinecarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[4-(propionylamino)benzoyl]hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with propionyl chloride to form 4-(propionylamino)benzoic acid. This intermediate is then reacted with phenylhydrazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[4-(propionylamino)benzoyl]hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinecarboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-phenyl-2-[4-(propionylamino)benzoyl]hydrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N-phenyl-2-[4-(propionylamino)benzoyl]hydrazinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-[4-(benzoylamino)benzoyl]hydrazinecarboxamide
- N-phenyl-2-[4-(acetylamino)benzoyl]hydrazinecarboxamide
Uniqueness
N-phenyl-2-[4-(propionylamino)benzoyl]hydrazinecarboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C17H18N4O3 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
N-[4-[(phenylcarbamoylamino)carbamoyl]phenyl]propanamide |
InChI |
InChI=1S/C17H18N4O3/c1-2-15(22)18-14-10-8-12(9-11-14)16(23)20-21-17(24)19-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,22)(H,20,23)(H2,19,21,24) |
InChI Key |
SYIIEBLPFOTVDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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